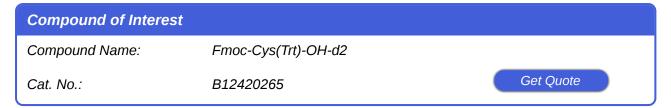


In-Depth Technical Guide to Fmoc-Cys(Trt)-OH and its Deuterated Analog

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-Fmoc-S-trityl-L-cysteine (Fmoc-Cys(Trt)-OH) and its deuterated analog, **Fmoc-Cys(Trt)-OH-d2**. It includes detailed information on their chemical properties, and a thorough experimental protocol for their application in solid-phase peptide synthesis (SPPS), a cornerstone technique in peptide chemistry and drug discovery.

Core Compound Data

Fmoc-Cys(Trt)-OH is a widely used derivative of the amino acid cysteine, where the alphaamino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the thiol side chain is protected by a trityl (Trt) group. This dual protection strategy is fundamental to its application in Fmoc-based solid-phase peptide synthesis. The deuterated version, **Fmoc-Cys(Trt)-OH-d2**, serves as a valuable tool in metabolic studies and as an internal standard for mass spectrometry-based quantification.



Property	Fmoc-Cys(Trt)-OH	Fmoc-Cys(Trt)-OH-d2
Molecular Formula	C37H31NO4S[1][2][3]	C37H29D2NO4S[4][5]
Molecular Weight	585.71 g/mol	587.72 g/mol
CAS Number	103213-32-7	360565-11-3
Appearance	White to off-white solid	White to off-white solid

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Cys(Trt)-OH is a critical building block in the synthesis of peptides and proteins. The Fmoc group provides temporary protection of the N-terminus, which can be removed under mild basic conditions, while the acid-labile Trt group protects the reactive thiol side chain of cysteine, preventing unwanted side reactions and disulfide bond formation during chain assembly.

Experimental Workflow: Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

The following diagram illustrates the key steps in a typical Fmoc-SPPS cycle, a process central to the utilization of Fmoc-Cys(Trt)-OH.



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Caption: A schematic of the Fmoc solid-phase peptide synthesis (SPPS) cycle.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the use of Fmoc-Cys(Trt)-OH in manual solid-phase peptide synthesis.

Resin Preparation and Swelling

- Resin Selection: Choose a suitable resin based on the desired C-terminal functionality of the peptide (e.g., Wang resin for a C-terminal carboxylic acid or Rink Amide resin for a Cterminal amide).
- Swelling: Place the resin in a fritted syringe or reaction vessel. Add dimethylformamide
 (DMF) to cover the resin and allow it to swell for at least 30 minutes at room temperature
 with gentle agitation. After swelling, drain the DMF.

First Amino Acid Coupling (if starting from a nonpreloaded resin)

- Activation: Dissolve 3 equivalents of the first Fmoc-amino acid (e.g., Fmoc-Cys(Trt)-OH) and
 2.9 equivalents of a coupling agent (e.g., HCTU) in DMF. Add 6 equivalents of a base such as N,N-diisopropylethylamine (DIPEA) and allow the mixture to pre-activate for 2 minutes.
- Coupling: Add the activated amino acid solution to the swollen resin. Agitate the mixture for 1-2 hours at room temperature.
- Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.
- Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

Fmoc-SPPS Cycle for Peptide Chain Elongation

This cycle is repeated for each subsequent amino acid to be added to the peptide chain.

a. Fmoc Deprotection



- Add a 20% solution of piperidine in DMF to the resin.
- Agitate for 5-10 minutes at room temperature.
- Drain the solution.
- Repeat the piperidine treatment for another 5-10 minutes to ensure complete removal of the Fmoc group.
- Wash the resin extensively with DMF (5-7 times) to remove the piperidine and the dibenzofulvene-piperidine adduct.
- b. Amino Acid Coupling
- Activation: In a separate vial, dissolve 3 equivalents of the next Fmoc-protected amino acid and 2.9 equivalents of a coupling agent (e.g., HATU, HBTU, or HCTU) in DMF. Add 6 equivalents of DIPEA and pre-activate for 2 minutes.
- Coupling: Add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture for 1-2 hours at room temperature.
- Monitoring: Check for reaction completion using the Kaiser test.
- Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

Cleavage and Final Deprotection

- Final Wash and Drying: After the final Fmoc deprotection and subsequent washing, wash the
 peptide-resin with dichloromethane (DCM) (3-5 times) and dry it under a stream of nitrogen
 or in a vacuum desiccator.
- Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail for peptides containing Trt-protected cysteine is Reagent K: trifluoroacetic acid (TFA)/water/phenol/thioanisole/1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5. The Trt group on cysteine is labile to TFA and will be removed during this step.



- Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per 100 mg of resin).
- Agitate the mixture at room temperature for 2-4 hours.
- Peptide Precipitation and Isolation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding cold diethyl ether.
- Purification: Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

This guide provides the fundamental information and protocols for the effective use of Fmoc-Cys(Trt)-OH and its deuterated analog in peptide synthesis, aiding researchers in the development of novel peptide-based therapeutics and research tools.

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